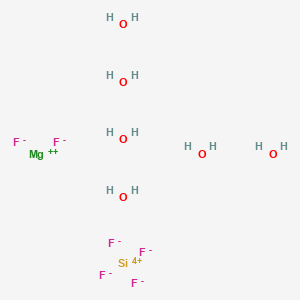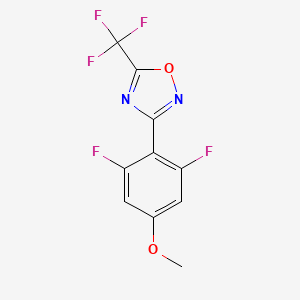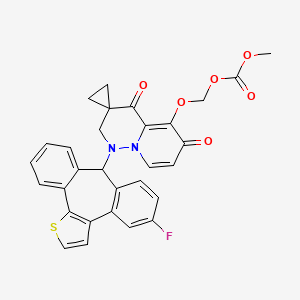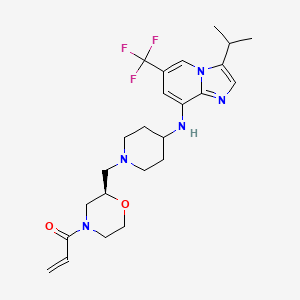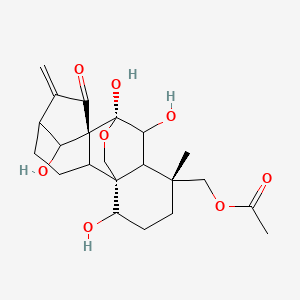
11-Deoxyxerophilusin VI; 19-Acetylxerophilusin III; 3-Deoxyxerophilusin VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadecan-12-yl]methyl acetate is a complex organic compound characterized by its intricate pentacyclic structure This compound is notable for its multiple hydroxyl groups, a methylidene group, and an acetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadecan-12-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Formation of the Methylidene Group: The methylidene group can be introduced via Wittig or Horner-Wadsworth-Emmons reactions.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in developing treatments for various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which [(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadecan-12-yl]methyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Biomolecular Structures: Affecting the structure and function of proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R,6R,7S,8R,10S,12R,13S)-8,12-Dihydroxy-12-(hydroxymethyl)-2,6-dimethyltetracyclo[11.2.1.0~1,10~.0~2,7~]hexadec-6-yl]methyl 3-methylbutanoate .
- (1S,2S,4R,8R,9S,10Z,12R)-11-{[(3-O-Acetylpentopyranosyl)oxy]methyl}-8-isopropyl-12-methoxy-1,5-dimethyl-15-oxatricyclo[10.2.1.0~4,9~]pentadeca-5,10,13-trien-2-yl (2E)-3-(1-methyl-1H-imidazol-4-yl)acrylate .
Uniqueness
[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadecan-12-yl]methyl acetate stands out due to its unique pentacyclic structure, multiple hydroxyl groups, and the presence of both a methylidene and an acetate group
Propiedades
Fórmula molecular |
C22H30O8 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate |
InChI |
InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12?,13?,14?,15?,17?,18?,19-,20+,21-,22+/m0/s1 |
Clave InChI |
WXIZMFKMNALSKU-VKQAUFIMSA-N |
SMILES isomérico |
CC(=O)OC[C@@]1(CCC([C@]23C1C([C@]([C@]45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
SMILES canónico |
CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

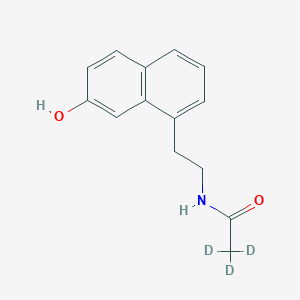
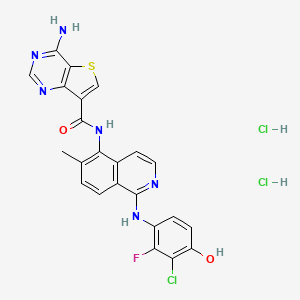
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
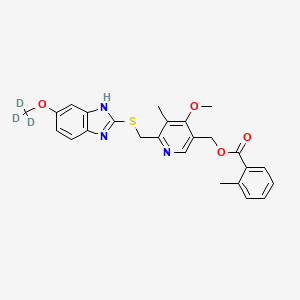
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
